N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide
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Overview
Description
The compound “N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . This core is substituted with various functional groups, including a 3,4-dimethoxyphenyl group, an oxyethyl group, and a thiophene-2-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of azole. This ring is substituted at the 3-position with a 3,4-dimethoxyphenyl group, at the 6-position with an oxyethyl group, and at the 2-position with a thiophene-2-carboxamide group .Scientific Research Applications
Synthesis and Antiproliferative Activity
The compound has been utilized in the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which have shown to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Facile Synthesis Route Development
A new facile route for synthesizing related compounds from similar starting materials has been developed, demonstrating the compound's relevance in creating diverse triazoles (Soleimany et al., 2015).
Novel Ring System Exploration
The compound is involved in the synthesis of novel ring systems like 1,2,4-Triazolo[4,3-a]pyrimidines, which has expanded the possibilities in heterocyclic chemistry (Abdelhamid et al., 2004).
Heteroaromatic Azido Compounds
The chemical has been instrumental in preparing 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showing its application in complex chemical reactions (Westerlund, 1980).
Antioxidant Ability
Derivatives of the compound have shown significant antioxidant ability, surpassing standard antioxidants in some assays (Shakir et al., 2017).
Cyclocondensation Reactions
It's also been used in cyclocondensation reactions to synthesize new functionalized fused heterocycles with potential microbiological activity (Mohamed et al., 2017).
Synthesis and Structural Analysis
Its derivatives have been synthesized and characterized, with their crystal structure determined via X-ray diffraction studies, showing its importance in molecular structure analysis (Prabhuswamy et al., 2016).
Future Directions
Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a potential candidate for further investigation in drug discovery and development . Future research could focus on elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety profile.
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been studied as potentialA2B receptor antagonists . The A2B receptors are expressed in human microvascular endothelial cells and may regulate angiogenic factors .
Mode of Action
For instance, some derivatives upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulated the pro-oncogenic cell survival Bcl-2 protein .
Biochemical Pathways
It’s known that a2b receptor antagonists can influence pathways related to angiogenesis, which is a major mechanism for tumor growth regulation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown promising active derivatives with ic50 values ranging from 19 to 64 μM on MDA-MB 231 cell line .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as the level of adenosine, which is required for the activation of a2b receptors .
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-27-14-6-5-13(12-15(14)28-2)19-23-22-17-7-8-18(24-25(17)19)29-10-9-21-20(26)16-4-3-11-30-16/h3-8,11-12H,9-10H2,1-2H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMNXXWSXRLEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CS4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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